TUG-770 was developed through a systematic approach to identify potent G Protein-Coupled Receptor 40 agonists. The compound belongs to a class of molecules that activate G Protein-Coupled Receptor 40, which is implicated in metabolic regulation and insulin sensitivity. Its chemical structure is characterized by a propanoic acid backbone with specific substituents that enhance its biological activity.
The synthesis of TUG-770 involves several key steps utilizing advanced organic chemistry techniques. Initially, starting materials such as aryl bromides undergo reactions like the Sonogashira coupling to form alkyne intermediates. Subsequent steps include ester hydrolysis and various substitution reactions to introduce functional groups that optimize potency and selectivity for G Protein-Coupled Receptor 40.
TUG-770's molecular formula is with a molecular weight of approximately 320.38 g/mol. The structural features include:
The compound's structure can be represented as follows:
The synthesis of TUG-770 involves multiple chemical transformations, including:
The reaction conditions typically involve palladium catalysts and base conditions, which are optimized to maximize yields and minimize by-products.
TUG-770 functions by activating G Protein-Coupled Receptor 40, which leads to increased intracellular calcium levels and enhanced insulin secretion from pancreatic beta cells. This process involves:
In vitro studies have shown that TUG-770 has an effective concentration (EC50) of approximately 6 nM with a selectivity ratio exceeding 150-fold over related receptors, indicating its potential as a targeted therapeutic agent.
TUG-770 exhibits several notable physical and chemical properties:
The bioavailability radar analysis indicates that TUG-770 meets several drug-likeness criteria established by Lipinski's Rule of Five, suggesting it has favorable pharmacokinetic properties for oral administration.
TUG-770 is primarily investigated for its application in treating type 2 diabetes mellitus. Its ability to enhance insulin secretion positions it as a potential alternative or adjunct therapy in managing hyperglycemia in diabetic patients. Ongoing research aims to further elucidate its pharmacological profile and optimize its formulation for clinical use.
Free Fatty Acid Receptor 1 (FFA1/GPR40), a Gq-protein-coupled receptor (GPCR), is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by medium-to-long-chain free fatty acids enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner. This mechanism offers a critical advantage for type 2 diabetes (T2D) therapeutics: a reduced risk of hypoglycemia compared to insulin secretagogues like sulfonylureas, which operate independently of blood glucose levels [2] [6]. The receptor’s role extends beyond insulin secretion, influencing incretin hormone release (e.g., GLP-1) from intestinal L-cells, thereby amplifying systemic glucose control [2]. Genetic and pharmacological studies validate FFA1 as a high-priority target, with agonists demonstrating glucose-lowering effects in preclinical models without weight gain—a significant limitation of current T2D therapies like thiazolidinediones [2] [10].
The therapeutic targeting of FFA1 commenced after its deorphanization in 2003, when fatty acids like linoleic acid (EC₅₀ ~μM range) were identified as endogenous ligands [2] [7]. Early synthetic agonists, such as GW9508, exhibited improved potency (human FFA1 EC₅₀: 60–120 nM) but lacked selectivity against the related receptor FFA4/GPR120 [2] [6]. This spurred medicinal chemistry campaigns to optimize scaffold specificity and drug-like properties.
TAK-875 (Fasiglifam), a dihydrobenzofuran-based agonist, emerged as a clinical frontrunner with nanomolar potency (EC₅₀: 14 nM) and proven efficacy in Phase II trials. However, its development was terminated in Phase III due to idiosyncratic hepatotoxicity, speculated to stem from high lipophilicity (cLogP >5) and subsequent metabolic bioactivation [2] [6]. Concurrently, TUG-424 (EC₅₀: 46 nM) and TUG-770 were developed, focusing on reduced lipophilicity and improved safety profiles [1] [7].
Table 1: Evolution of Key FFA1 Agonists
Compound | Structure Class | hFFA1 EC₅₀ | Selectivity (vs. FFA4) | cLogP | Clinical Status |
---|---|---|---|---|---|
Linoleic acid | Endogenous fatty acid | ~5–10 μM | Low | ~7.0 | N/A |
GW9508 | Phenylpropanoic acid | 60–120 nM | 10–30-fold | 4.5 | Preclinical |
TAK-875 (Fasiglifam) | Dihydrobenzofuran | 14 nM | >100-fold | 5.2 | Phase III (Terminated) |
TUG-424 | Alkyne-linked phenyl | 46 nM | >100-fold | 5.04 | Preclinical |
TUG-770 | Fluoro-alkyne-phenyl | 6 nM | >200-fold | 4.11 | Preclinical |
Early FFA1 agonists faced two interconnected challenges:
TUG-770 (chemical name: 3-[4-[2-[2-(Cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid) was engineered to overcome these limitations. Key structural innovations included:
Table 2: Structure-Activity Relationship (SAR) of Key TUG-770 Analogues
Compound | Central Ring | Terminal Ring | hFFA1 pEC₅₀ | cLogP | LLE | FFA4 Selectivity |
---|---|---|---|---|---|---|
3 | Phenyl | 2-Methylphenyl | 7.34 | 5.04 | 2.30 | 50-fold |
7 | 2-Fluorophenyl | 2-Methylphenyl | 7.48 | 5.18 | 2.30 | >200-fold |
10 | 2-Fluorophenyl | 2-Methylphenyl | 7.48 | 5.18 | 2.30 | >200-fold |
22 (TUG-770) | 2-Fluorophenyl | 2-Cyanomethylphenyl | 8.21 | 4.11 | 4.10 | >200-fold |
The molecular refinements yielded optimal physicochemical properties:
In vivo, TUG-770 (20 mg/kg/day orally for 28 days) normalized glucose tolerance in diet-induced obese (DIO) mice without affecting body weight, food intake, or plasma leptin—highlighting its potential as a mechanistically distinct, sustainable T2D therapeutic [1] [5].
Table 3: Key Physicochemical and Pharmacokinetic Properties of TUG-770
Property | Value |
---|---|
Molecular Weight | 307.32 g/mol |
Formula | C₁₉H₁₄FNO₂ |
cLogP | 4.11 |
Human FFA1 EC₅₀ | 6 nM |
Solubility (DMSO) | ≥100 mg/mL |
Caco-2 Permeability | High |
Plasma Protein Binding | Low |
Oral Bioavailability (Mice) | >50% |
Half-life (Mice) | >4 hours |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7